1-Isopropylnaphthalene
Overview
Description
1-Isopropylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where an isopropyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropylating agents. One common method involves the use of solid superacidic catalysts, such as H-MCM-22 (MWW), to facilitate the isopropylation reaction . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound is produced by reacting naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Products include 1-isopropyl-2-naphthol and 1-isopropyl-2-naphthoquinone.
Reduction: Products include 1-isopropyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Products include 1-isopropyl-2-chloronaphthalene and 1-isopropyl-2-nitronaphthalene.
Scientific Research Applications
1-Isopropylnaphthalene has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of hydrocarbon metabolism and biodegradation.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its structural similarity to other aromatic hydrocarbons enables it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-Isopropenylnaphthalene: Similar in structure but with a double bond in the side chain.
2-Isopropylnaphthalene: The isopropyl group is attached to the second carbon atom of the naphthalene ring.
1-Methylnaphthalene: Contains a methyl group instead of an isopropyl group
Uniqueness: 1-Isopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its distinct boiling point, refractive index, and hydrophobicity make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-45-8, 29253-36-9 | |
Record name | 1-(1-Methylethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Isopropylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, (1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | DTP/NCI | |
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Record name | Naphthalene, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |
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Record name | 1-isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-isopropylnaphthalene metabolized in biological systems?
A1: Research on rabbits revealed that this compound undergoes extensive metabolism, primarily in the liver. [] The process involves various enzymatic reactions, including oxidation, reduction, and conjugation. Key metabolic pathways include:
Q2: How do the catalytic properties of this compound differ from traditional catalysts like hydrogen Y-zeolite?
A2: While not a catalyst itself, this compound serves as a model compound for assessing the catalytic activity of novel materials. Studies comparing the dealkylation rates of this compound on cross-linked smectite catalysts and hydrogen Y-zeolite revealed significant differences. [] Cross-linked smectites, particularly those cross-linked with oligomeric aluminum hydroxide, demonstrated substantially higher dealkylation rates across various temperatures (300°C - 475°C). [] This enhanced activity likely arises from the unique structural features of cross-linked smectites, such as larger pore sizes and different acid site distributions, compared to conventional zeolites. [] These findings highlight the potential of cross-linked smectites as effective catalysts for industrial processes requiring the breakdown of bulky aromatic compounds like this compound.
Q3: Does the position of the isopropyl group on the naphthalene ring influence its reactivity?
A3: Yes, the position of the isopropyl group significantly impacts the reactivity of isopropylnaphthalene during oxidation. Studies revealed that while 2-(1-hydroperoxy-1-methylethyl)naphthalene actively initiates the liquid-phase oxidation of hydrocarbons, surprisingly, 1-(1-hydroperoxy-1-methylethyl)naphthalene acts as an inhibitor. [] This contrasting behavior stems from the different decomposition products formed from these isomers. Thermal decomposition of 1-(1-hydroperoxy-1-methylethyl)naphthalene generates hydroxyaromatic compounds, which are known oxidation inhibitors. [] This explains the observed inhibition of hydrocarbon oxidation by this isomer. In contrast, the decomposition products of 2-(1-hydroperoxy-1-methylethyl)naphthalene do not possess these inhibitory properties, allowing it to function as an effective initiator. [] This highlights the crucial role of positional isomerism in dictating the reactivity and functional properties of substituted naphthalene derivatives.
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